Cas no 25934-52-5 (3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde)

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is a versatile aromatic aldehyde compound featuring a cyclopropylmethoxy substituent at the 3-position and a hydroxyl group at the 4-position of the benzaldehyde core. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The cyclopropylmethoxy group enhances lipophilicity and metabolic stability, while the hydroxyl and aldehyde functionalities offer sites for further derivatization, such as condensation or oxidation reactions. Its balanced polarity ensures good solubility in common organic solvents, facilitating purification and handling. The compound's rigid cyclopropyl moiety may contribute to steric effects, influencing selectivity in target reactions. It is commonly employed in the synthesis of bioactive molecules, including potential enzyme inhibitors or receptor modulators.
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde structure
25934-52-5 structure
Product Name:3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
CAS No:25934-52-5
MF:C11H12O3
MW:192.211183547974
CID:827511
PubChem ID:71302977
Update Time:2025-07-02

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde
    • 3-?(cyclopropylmethoxy)?-?4-?hydroxyBenzaldehyde
    • 3-CyclopropylMethoxy-4-Hydroxybenzaldehyde
    • AK122849
    • F2197-0190
    • KB-31515
    • MB31555
    • alpha-Cyclopropylvanillin
    • MLAZVBDTWHMFRL-UHFFFAOYSA-N
    • 2178AB
    • AX8247027
    • ST24041585
    • 3-(cyclopropylmethoxy)-4-hydroxy-benzaldehyde
    • SCHEMBL6051038
    • MFCD16999806
    • Benzaldehyde, 3-(cyclopropylmethoxy)-4-hydroxy-
    • DTXSID80744798
    • 25934-52-5
    • DS-6750
    • AKOS016012114
    • DA-21157
    • CS-0155386
    • MDL: MFCD16999806
    • Inchi: 1S/C11H12O3/c12-6-9-3-4-10(13)11(5-9)14-7-8-1-2-8/h3-6,8,13H,1-2,7H2
    • InChI Key: MLAZVBDTWHMFRL-UHFFFAOYSA-N
    • SMILES: O(C1C=C(C=O)C=CC=1O)CC1CC1

Computed Properties

  • Exact Mass: 192.078644241g/mol
  • Monoisotopic Mass: 192.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Density: 1.257±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 342.1±22.0°C at 760 mmHg
  • Solubility: Very slightly soluble (0.25 g/l) (25 º C),

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde Security Information

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Additional information on 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Introduction to 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (CAS No. 25934-52-5)

3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 25934-52-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This aromatic aldehyde features a unique structural motif comprising a hydroxyl group and a cyclopropylmethyl ether substituent, which endows it with distinct chemical and pharmacological properties. The compound has garnered attention in recent years due to its potential applications in the development of novel therapeutic agents, particularly in the context of targeting neurological disorders and inflammatory conditions.

The structural framework of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde consists of a benzene ring substituted at the 4-position with a hydroxyl group (-OH) and at the 3-position with an ether-linked cyclopropylmethyl group (-O-CH₂-Cyclopropyl). This arrangement creates a molecule with both hydrophilic and lipophilic characteristics, facilitating its interaction with biological targets. The presence of the hydroxyl group enhances hydrogen bonding capabilities, while the cyclopropylmethyl moiety contributes to steric hindrance and modulates electronic properties, making it a versatile scaffold for drug design.

In recent years, there has been growing interest in exploring the pharmacological potential of aromatic aldehydes as scaffolds for medicinal chemistry. Specifically, compounds bearing both hydroxyl and ether functionalities have shown promise in modulating enzyme activity and receptor binding. 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is no exception, with preliminary studies suggesting its utility in inhibiting key enzymes involved in inflammatory pathways. For instance, research has indicated that this compound may exhibit inhibitory effects on lipoxygenase (LOX) enzymes, which are pivotal in the production of pro-inflammatory mediators such as leukotrienes.

The cyclopropylmethyl ether substituent in 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde is particularly noteworthy, as it has been shown to enhance binding affinity to certain biological targets by introducing steric bulk and electronic modulation. This feature is often exploited in drug design to improve metabolic stability and reduce off-target effects. Comparative studies have demonstrated that derivatives of this compound exhibit superior selectivity over known inhibitors, making them attractive candidates for further development.

Moreover, the hydroxyl group at the 4-position provides a site for further functionalization, allowing for the synthesis of analogs with tailored pharmacological profiles. For example, conjugation with heterocyclic structures or introduction of additional polar groups can modulate solubility and bioavailability. Such modifications are crucial for optimizing drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Recent advances in computational chemistry have also facilitated the exploration of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde as a lead compound. Molecular docking studies have been employed to predict binding interactions with various protein targets, including kinases and transcription factors implicated in cancer and neurodegenerative diseases. These virtual screening approaches have identified promising derivatives that warrant experimental validation.

In the context of drug discovery pipelines, 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde represents a valuable building block for synthesizing novel therapeutic agents. Its unique structural features offer opportunities to develop small molecules with enhanced efficacy and reduced side effects. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into clinical applications. Preclinical studies are currently underway to evaluate the safety and efficacy of derivatives derived from this compound in animal models of inflammation and neurodegeneration.

The synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde involves multi-step organic transformations that highlight its synthetic accessibility. Key steps include the Friedel-Crafts alkylation of anisole followed by selective hydroxylation and etherification. Advances in catalytic methods have improved yields and reduced byproduct formation, making large-scale production feasible. These synthetic strategies are critical for ensuring an adequate supply of material for both research purposes and future clinical trials.

The growing body of evidence supporting the pharmacological relevance of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde underscores its importance as a scaffold for drug discovery. As research progresses, it is anticipated that this compound will inspire new generations of therapeutics targeting a wide range of diseases. The integration of traditional organic synthesis with modern biotechnological approaches will further accelerate the development process.

In conclusion,3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (CAS No. 25934-52-5) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive candidate for modulating key biological pathways involved in inflammation and neurodegeneration. Continued research efforts are expected to yield novel derivatives with improved therapeutic profiles, contributing to advancements in human health.

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